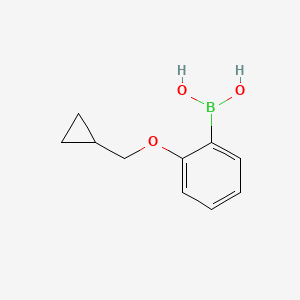
2-(环丙基甲氧基)苯基硼酸
描述
2-(Cyclopropylmethoxy)phenylboronic acid is an organic compound with the molecular formula C10H13BO3. It is a boronic acid derivative, characterized by the presence of a phenyl ring substituted with a cyclopropylmethoxy group and a boronic acid functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
科学研究应用
2-(Cyclopropylmethoxy)phenylboronic acid has diverse applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicinal Chemistry: The compound’s structural features make it a potential bioisostere for other functional groups in bioactive molecules, which can be used to modify existing drugs or create new therapeutic agents.
作用机制
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, donating an organic group to a transition metal catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation, a process where it transfers its organic group to a transition metal catalyst . This reaction is facilitated by a base and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Result of Action
The compound’s primary function is its role as a reagent in suzuki-miyaura cross-coupling reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Cyclopropylmethoxy)phenylboronic acid. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base .
生化分析
Biochemical Properties
2-(Cyclopropylmethoxy)phenylboronic acid plays a significant role in biochemical reactions, primarily as a reagent in Suzuki-Miyaura coupling . This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts and organic halides to facilitate the coupling process. The boronic acid group in 2-(Cyclopropylmethoxy)phenylboronic acid acts as a Lewis acid, which can form reversible covalent bonds with diols and other Lewis bases .
Molecular Mechanism
At the molecular level, 2-(Cyclopropylmethoxy)phenylboronic acid exerts its effects through its boronic acid group, which can form covalent bonds with biomolecules containing diols or hydroxyl groups . This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. The compound’s ability to participate in Suzuki-Miyaura coupling also highlights its role in facilitating carbon-carbon bond formation through palladium-catalyzed transmetalation .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(Cyclopropylmethoxy)phenylboronic acid in laboratory settings are crucial for its effective use in biochemical experiments. The compound is generally stable under normal storage conditions but may degrade over time when exposed to moisture or extreme temperatures
Metabolic Pathways
2-(Cyclopropylmethoxy)phenylboronic acid is involved in metabolic pathways that include its interaction with enzymes and cofactors The compound’s boronic acid group can participate in reversible covalent bonding with biomolecules, affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 2-(Cyclopropylmethoxy)phenylboronic acid within cells and tissues are not well-characterized. Boronic acids can interact with transporters and binding proteins, influencing their localization and accumulation . Understanding the transport mechanisms of this compound is essential for its effective application in biochemical research.
Subcellular Localization
The subcellular localization of 2-(Cyclopropylmethoxy)phenylboronic acid and its effects on activity or function are not extensively studied. Boronic acids can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
准备方法
2-(Cyclopropylmethoxy)phenylboronic acid can be synthesized through various methods, including Suzuki-Miyaura coupling reactions and Negishi cross-coupling reactions . These reactions involve the formation of a carbon-carbon bond between the boronic acid and another organic molecule, allowing for the incorporation of the 2-(cyclopropylmethoxy)phenyl moiety into complex organic structures . The reaction conditions typically involve the use of palladium catalysts and base in an inert atmosphere, such as nitrogen or argon .
化学反应分析
2-(Cyclopropylmethoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form boron-containing hydrides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . The major products formed from these reactions depend on the specific conditions and reagents used but often include biaryl compounds and other complex organic molecules .
相似化合物的比较
2-(Cyclopropylmethoxy)phenylboronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-methoxyphenylboronic acid . While phenylboronic acid is a simpler compound with a phenyl ring directly attached to the boronic acid group, 2-(Cyclopropylmethoxy)phenylboronic acid has additional structural complexity due to the cyclopropylmethoxy substituent . This unique feature can influence its reactivity and interactions with other molecules, making it a valuable compound in specific synthetic and research applications .
属性
IUPAC Name |
[2-(cyclopropylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8,12-13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFQJSWJLZPMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400746 | |
| Record name | 2-(Cyclopropylmethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050510-36-5 | |
| Record name | 2-(Cyclopropylmethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Cyclopropylmethoxy)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-Carboxyethyl)-6-[6-(4-methoxyphenyl)hex-5-enoxy]-9-oxoxanthene-2-carboxylic acid](/img/structure/B1231970.png)
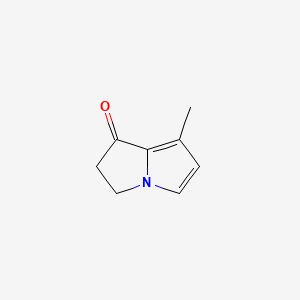
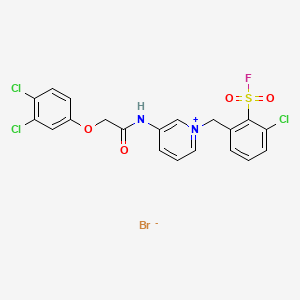
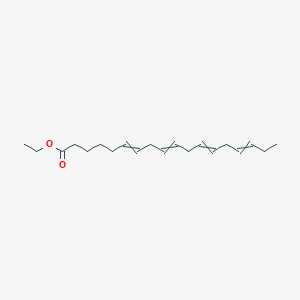
![3-octadecyl-2-[5-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole](/img/structure/B1231976.png)
![2-methyl-N-[1-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B1231977.png)
![1,6-Dimethyl-3-propylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1231978.png)
![7'-hydroxy-4'-(4-methoxyphenyl)-4,4,5'-trimethyl-2-spiro[1,3-diazinane-6,2'-3,4-dihydro-2H-1-benzopyran]thione](/img/structure/B1231979.png)
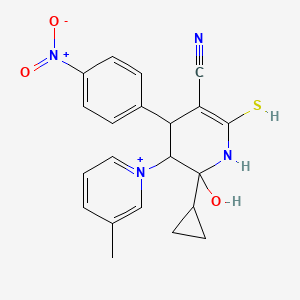
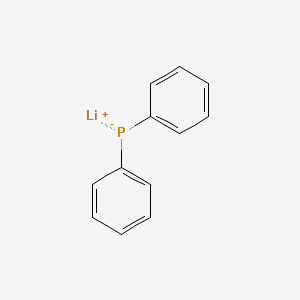
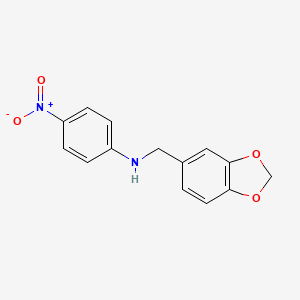

![6-Thiophen-2-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B1231992.png)
![2-(1-Benzimidazolyl)acetic acid [2-[(9,10-dioxo-1-anthracenyl)amino]-2-oxoethyl] ester](/img/structure/B1231993.png)
